Sulfotemp
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Overview
Description
Sulfotemp, also known as dimethoxyphosphinothioyl dimethyl phosphate, is a compound with the molecular formula C4H12O5P2S2 and a molecular weight of 266.21 g/mol. It is one of the impurities of Malathion, a widely used insecticide. This compound is characterized by its solid appearance and is primarily used in scientific research and industrial applications.
Preparation Methods
The synthesis of Sulfotemp involves the reaction of thiodiphosphoric acid with methanol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product. Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Sulfotemp undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of thiophosphoric acid derivatives. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: this compound can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles. Common reagents include sodium hydroxide and ammonia.
Hydrolysis: Acid or base hydrolysis of this compound results in the formation of phosphoric acid derivatives.
Scientific Research Applications
Sulfotemp has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphorothioate esters.
Biology: this compound is used in studies involving enzyme inhibition and protein phosphorylation.
Medicine: Research on this compound includes its potential use as a therapeutic agent in the treatment of certain diseases.
Industry: this compound is used in the production of pesticides and as an intermediate in the synthesis of other organophosphorus compounds.
Mechanism of Action
The mechanism of action of Sulfotemp involves its interaction with biological molecules, particularly enzymes. This compound acts as an inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, this compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission . This mechanism is similar to that of other organophosphorus compounds used as insecticides.
Comparison with Similar Compounds
Sulfotemp is similar to other organophosphorus compounds such as:
Malathion: Both compounds are used as insecticides and share similar mechanisms of action.
Parathion: Another organophosphorus insecticide with a similar structure and function.
Chlorpyrifos: A widely used organophosphorus insecticide with similar applications and mechanisms of action.
This compound is unique in its specific structure, which allows for distinct reactivity and applications in various fields of research and industry.
Properties
CAS No. |
51120-35-5 |
---|---|
Molecular Formula |
C4H12O5P2S2 |
Molecular Weight |
266.2 g/mol |
IUPAC Name |
dimethoxyphosphinothioyloxy-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H12O5P2S2/c1-5-10(12,6-2)9-11(13,7-3)8-4/h1-4H3 |
InChI Key |
XKBNJDRCYDBEAH-UHFFFAOYSA-N |
SMILES |
COP(=O)(OC)OP(=S)(OC)OC |
Canonical SMILES |
COP(=S)(OC)OP(=S)(OC)OC |
51120-35-5 | |
Pictograms |
Acute Toxic; Environmental Hazard |
Synonyms |
Thiodiphosphoric Acid ([(HO)2P(S)]2O) Tetramethyl Ester; Destetramethyl Sulfotep |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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